6,7-Difluoro-5-methyl-isoquinoline

Catalog No.
S8707929
CAS No.
M.F
C10H7F2N
M. Wt
179.17 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-Difluoro-5-methyl-isoquinoline

Product Name

6,7-Difluoro-5-methyl-isoquinoline

IUPAC Name

6,7-difluoro-5-methylisoquinoline

Molecular Formula

C10H7F2N

Molecular Weight

179.17 g/mol

InChI

InChI=1S/C10H7F2N/c1-6-8-2-3-13-5-7(8)4-9(11)10(6)12/h2-5H,1H3

InChI Key

DTRQEVJYWULRRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN=CC2=CC(=C1F)F

6,7-Difluoro-5-methyl-isoquinoline is a heterocyclic compound characterized by the presence of two fluorine atoms at the 6 and 7 positions and a methyl group at the 5 position of the isoquinoline ring system. Isoquinolines are bicyclic compounds derived from quinoline, featuring a fused benzene and pyridine ring structure. The introduction of fluorine atoms into the isoquinoline framework can significantly alter its chemical properties and biological activities, making it a subject of interest in medicinal chemistry and materials science.

Typical for isoquinoline derivatives:

  • Electrophilic Aromatic Substitution: The fluorine substituents can direct electrophiles to specific positions on the aromatic ring, influencing regioselectivity.
  • Nucleophilic Substitution: The presence of electron-withdrawing fluorine atoms can enhance nucleophilic attack at positions adjacent to the fluorines.
  • Reduction Reactions: This compound can undergo reduction to yield corresponding amine derivatives, which may have different biological activities.
  • Oxidation Reactions: Under oxidative conditions, it can form various oxidized products, potentially useful in synthesizing more complex molecules.

These reactions are critical for modifying the compound's structure to explore its potential applications in pharmaceuticals and other fields.

Research indicates that fluorinated isoquinolines exhibit various biological activities, including:

  • Antimicrobial Properties: Some studies suggest that 6,7-difluoro-5-methyl-isoquinoline and related compounds can inhibit bacterial growth, making them candidates for developing new antibiotics.
  • Anticancer Activity: Fluorinated isoquinolines have been investigated for their potential to act as antitumor agents by interfering with cancer cell proliferation.
  • Enzyme Inhibition: The compound may interact with specific enzymes, leading to inhibition that could be beneficial in treating diseases where enzyme activity is dysregulated.

The synthesis of 6,7-difluoro-5-methyl-isoquinoline can be achieved through various methods:

  • Electrolytic Fluorination: This method utilizes electrochemical techniques to introduce fluorine atoms selectively into the isoquinoline structure. For instance, using reagents like HF:pyridine under controlled conditions has shown success in achieving regioselective difluorination .
  • Transition Metal-Catalyzed Reactions: Transition metals can facilitate the formation of C-F bonds through cross-coupling reactions or direct fluorination strategies .
  • Cyclization Reactions: Starting from appropriate precursors such as substituted anilines or phenols, cyclization methods can lead to the formation of isoquinoline rings with desired substituents.

These synthetic routes highlight the versatility of methods available for producing this compound and its derivatives.

6,7-Difluoro-5-methyl-isoquinoline has potential applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infections or cancer.
  • Materials Science: The unique properties imparted by fluorination make it suitable for developing advanced materials, including liquid crystals and polymers with enhanced thermal stability.
  • Chemical Research: It acts as a building block for synthesizing more complex organic molecules in research settings.

Studies on the interactions of 6,7-difluoro-5-methyl-isoquinoline with biological targets are essential for understanding its mechanism of action. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • Inhibition Kinetics: Analyzing how effectively it inhibits target enzymes under varying concentrations.

Such studies provide insights into its potential therapeutic applications and help identify molecular targets for further drug development.

Several compounds share structural similarities with 6,7-difluoro-5-methyl-isoquinoline. Notable examples include:

Compound NameStructural FeaturesUnique Properties
5-FluoroisoquinolineSingle fluorine substitutionAntimicrobial properties
6-Fluoro-5-methylisoquinolineFluorine at position 6Enhanced enzyme inhibition
7-FluoroisoquinolineFluorine at position 7Potential anticancer activity
6,8-DifluoroisoquinolineDifluorination at positions 6 and 8Unique electronic properties

Uniqueness

The uniqueness of 6,7-difluoro-5-methyl-isoquinoline lies in its specific substitution pattern. The combination of two fluorine atoms and a methyl group significantly influences its chemical reactivity and biological activity compared to other isoquinoline derivatives. This distinct profile makes it an attractive candidate for further exploration in medicinal chemistry and material sciences.

Fluorine Substituent Positioning and Electronic Influences

The fluorine atoms at the 6 and 7 positions of the isoquinoline ring exert pronounced electronic effects due to their high electronegativity. Fluorine’s electron-withdrawing nature induces partial positive charges on adjacent carbon atoms, polarizing the aromatic π-system and altering the compound’s reactivity. This polarization enhances the electrophilic character of the benzene ring, potentially directing substitution reactions to meta or para positions relative to the fluorinated sites. Additionally, the inductive effect of fluorine stabilizes adjacent negative charges, which could influence the compound’s acidity or basicity in protonation-deprotonation equilibria.

The para-disposition of the fluorine atoms (6 and 7 positions) creates a symmetrical electronic environment, potentially leading to unique resonance stabilization patterns. This symmetry may also reduce steric strain compared to ortho-substituted analogs, allowing for planar molecular geometries conducive to π-π stacking interactions.

Methyl Group Steric Considerations in the Isoquinoline Framework

The methyl group at the 5 position introduces steric bulk that perturbs the compound’s conformational flexibility. Unlike fluorine, the methyl group is electron-donating via hyperconjugation, which counterbalances the electron-withdrawing effects of the fluorine substituents. This juxtaposition creates a dual electronic effect: localized electron deficiency at the fluorinated positions and electron density enhancement near the methyl group.

Steric hindrance from the methyl group may restrict rotational freedom around the C5–C9 bond (assuming standard isoquinoline numbering), favoring specific conformers in solution or solid states. This steric effect could also influence intermolecular interactions, such as van der Waals forces or CH-π interactions, particularly in crystalline phases.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Exact Mass

179.05465555 g/mol

Monoisotopic Mass

179.05465555 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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